molecular formula C16H15FN2O2 B5838756 1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea

1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea

Cat. No.: B5838756
M. Wt: 286.30 g/mol
InChI Key: PRNZDQUTRBHORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 4-fluoro-2-methylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Use as a precursor in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The acetyl and fluoro groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Acetylphenyl)-3-phenylurea: Lacks the fluoro and methyl substituents.

    1-(4-Fluorophenyl)-3-(3-acetylphenyl)urea: Similar structure but different substitution pattern.

    1-(3-Acetylphenyl)-3-(4-methylphenyl)urea: Similar but without the fluoro group.

Uniqueness

1-(3-Acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea is unique due to the presence of both acetyl and fluoro substituents, which can influence its reactivity and potential applications. The combination of these groups may offer distinct advantages in terms of binding affinity, specificity, and overall chemical behavior.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-10-8-13(17)6-7-15(10)19-16(21)18-14-5-3-4-12(9-14)11(2)20/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNZDQUTRBHORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.